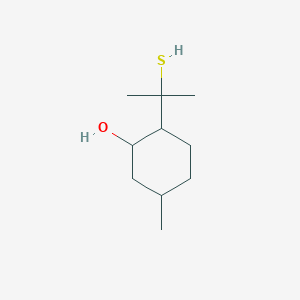

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQNGLUIXGYKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Addition of Sulfanyl Group: A sulfanyl group is introduced to the cyclohexanone through a nucleophilic addition reaction. This step requires the use of a suitable sulfanylating agent under controlled conditions.

Methylation: The methylation of the cyclohexane ring is achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to a hydrocarbon by removing the hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products

Oxidation: 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexanone.

Reduction: 5-Methyl-2-(2-propyl)cyclohexane.

Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol)

Structural Differences :

- Menthol has an isopropyl group at position 2, while the target compound features a 2-sulfanylpropan-2-yl group.

- Both share the cyclohexanol backbone and methyl group at position 5 .

Functional Differences :

- Cooling Sensation : Menthol activates TRPM8 ion channels, producing a cooling sensation widely exploited in food, cosmetics, and pharmaceuticals . The sulfanyl analog’s bioactivity remains uncharacterized but may diverge due to thiol interactions with cysteine-rich targets .

- Solubility : Menthol is slightly water-soluble (0.01% w/w at 25°C) ; the sulfanyl group in the target compound likely reduces water solubility due to increased hydrophobicity.

Thymol (5-Methyl-2-(propan-2-yl)phenol)

Structural Differences :

Functional Differences :

- Antimicrobial Activity: Thymol exhibits broad-spectrum antimicrobial properties, attributed to membrane disruption via phenolic hydroxyl groups . The target compound’s thiol group may confer alternative mechanisms, such as protein disulfide bond disruption.

Isopulegol (5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol)

Structural Differences :

Functional Differences :

- Odor and Flavor : Isopulegol contributes to minty aromas and is a precursor in menthol synthesis . The sulfanyl analog may have a pungent odor typical of thiols (e.g., garlic-like).

- Stability : The double bond in isopulegol increases susceptibility to oxidation, whereas the thiol group in the target compound may oxidize to disulfides under ambient conditions .

Physicochemical Properties

*Estimated based on structural analogs in .

Biological Activity

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol, with the molecular formula C10H18OS, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is a derivative of cyclohexanol, featuring a hydroxyl group substituted with a sulfanylpropan-2-yl group. The synthesis typically involves:

- Starting Material : Cyclohexanone.

- Addition of Sulfanyl Group : Introduced via nucleophilic addition.

- Methylation : Achieved using methyl iodide in the presence of sodium hydride.

- Reduction : Conversion of the ketone to an alcohol using reducing agents like sodium borohydride.

This synthetic pathway allows for the production of various derivatives that can exhibit differing biological activities.

The biological activity of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is primarily attributed to its structural features, particularly the sulfanyl group which can form covalent bonds with thiol groups in proteins. This interaction may alter protein function and influence cellular signaling pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity, which are crucial for biological interactions.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in therapeutic applications.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives, providing insights into the potential applications of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol:

These findings underscore the importance of further research into the specific mechanisms by which 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol exerts its biological effects.

Comparison with Similar Compounds

The unique structure of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol differentiates it from other cyclohexanol derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexanol | Simple alcohol | Limited biological activity |

| 5-Methylcyclohexanol | Methylated derivative | Moderate antimicrobial properties |

| 2-(2-Sulfanylpropan-2-yl)cyclohexanol | Lacks methyl substitution | Reduced efficacy compared to target compound |

This table illustrates how the presence of both a methyl and a sulfanyl group enhances its potential utility in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.